molecular formula C5H3NS3 B13755200 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- CAS No. 24045-79-2

3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo-

Cat. No.: B13755200
CAS No.: 24045-79-2
M. Wt: 173.3 g/mol
InChI Key: KTVBKXXSYLZOSS-UHFFFAOYSA-N
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Description

3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- is a heterocyclic compound featuring a 1,2-dithiole ring system (a five-membered ring with sulfur atoms at positions 1 and 2). The molecule is substituted with a methyl group at position 5, a thioxo (C=S) group at position 3, and a carbonitrile (-CN) group at position 4 .

Properties

CAS No.

24045-79-2

Molecular Formula

C5H3NS3

Molecular Weight

173.3 g/mol

IUPAC Name

3-methyl-5-sulfanylidenedithiole-4-carbonitrile

InChI

InChI=1S/C5H3NS3/c1-3-4(2-6)5(7)9-8-3/h1H3

InChI Key

KTVBKXXSYLZOSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)SS1)C#N

Origin of Product

United States

Preparation Methods

Sulfurization of 3-Oxoesters and Related Precursors

One of the most established methods for synthesizing 3H-1,2-dithiole-3-thiones (structurally related to the target compound) is the sulfurization of 3-oxoesters. This approach was pioneered by Pedersen and Lawesson in 1979 and involves the use of Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and elemental sulfur in refluxing toluene. The reaction converts 3-oxoesters into the corresponding 3H-1,2-dithiole-3-thiones in nearly quantitative yields.

  • In this method, the carbonyl group of the 3-oxoester is converted into a thioxo group (=S), facilitating the formation of the 1,2-dithiole ring system.
  • The reaction is typically conducted under reflux conditions in toluene.
  • Variations include adding isopropylamine to stop the reaction at 5-substituted 1,2-dithiole-3-thiones, allowing for selective substitution patterns.

This method is adaptable to substrates bearing various substituents, including electron-rich and electron-poor aryl groups, which suggests its potential applicability for synthesizing 5-methyl substituted derivatives such as 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- (Scheme 1).

Parameter Typical Conditions Outcome
Reagents 3-oxoester, Lawesson’s reagent, S 3H-1,2-dithiole-3-thiones
Solvent Toluene Reflux
Temperature ~110-130 °C Nearly quantitative yields
Reaction Time Several hours High selectivity

(Scheme 1: Sulfurization of 3-oxoesters to 3H-1,2-dithiole-3-thiones)

Cyclization via 1,3-Dipolar Cycloaddition

Another synthetic route involves cyclization reactions using ethylene trithiocarbonate and acetylenic esters such as dimethyl acetylenedicarboxylate (DMAD). This method proceeds through a 1,3-dipolar cycloaddition mechanism forming intermediate ylides that cyclize to 1,2-dithiole derivatives.

  • For example, refluxing ethylene trithiocarbonate with DMAD in toluene yields dimethyl 2-thioxo-1,3-dithiol-4,5-dicarboxylate, a key intermediate in the synthesis of related dithiole compounds.
  • This strategy can be adapted for introducing nitrile substituents and methyl groups by choosing appropriate starting materials or post-cyclization modifications.

This method is advantageous due to mild reaction conditions (room temperature to reflux) and relatively high yields (typically >70%).

Step Reagents Conditions Yield (%) Notes
Cycloaddition Ethylene trithiocarbonate + DMAD Reflux in toluene ~75-85 Formation of dithiol intermediate
Subsequent modifications Coupling agents (e.g., HBTU) Room temperature Variable For amide or nitrile introduction

(Scheme 2: 1,3-Dipolar cycloaddition to form 1,2-dithiole derivatives)

Direct Sulfurization of Propargyl Amines and Derivatives

Recent advances include copper-catalyzed oxidative sulfurization of propargyl amines to form 1,2-dithiole-3-thiones. This method involves:

  • Copper-catalyzed oxidative dehydrogenation of propargylamines in air.
  • Disproportionation of elemental sulfur in the presence of potassium phosphate to generate sulfide anions.
  • Nucleophilic addition of sulfur species to the alkyne, followed by cyclization and elimination steps.

This approach allows for the synthesis of 5-substituted 1,2-dithiole-3-thiones with good functional group tolerance, including methyl substituents at position 5.

Catalyst/Agent Conditions Yield (%) Advantages
Cu catalyst + K3PO4 + S Chlorobenzene, reflux 60-85 Mild conditions, broad scope

(Scheme 3: Copper-catalyzed sulfurization of propargylamines)

Cyclization in Molten Sulfur

A classical method involves treating appropriate precursors with molten sulfur at elevated temperatures (e.g., 220 °C) to induce cyclization to 3H-1,2-dithiole-3-thiones.

  • For example, the cyclization of suitable derivatives in molten sulfur yields the corresponding 3-thioxo-1,2-dithiole compounds in good yields (~75%).
  • The reaction is followed by purification steps such as flash chromatography.

This method is robust but requires high temperatures and careful handling of molten sulfur.

Step Reagents Conditions Yield (%) Notes
Cyclization Precursor + molten sulfur 220 °C, 6-8 hours ~75 High temperature required
Purification Flash chromatography Room temperature - Removal of sulfur residues

(Scheme 4: Cyclization in molten sulfur)

Comparative Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Sulfurization of 3-oxoesters Lawesson’s reagent, elemental sulfur, toluene, reflux 70-100 High yield, well-established Requires specific 3-oxoester precursors
1,3-Dipolar Cycloaddition Ethylene trithiocarbonate + DMAD, reflux 70-85 Mild conditions, versatile Requires acetylenic esters
Copper-catalyzed sulfurization Propargylamines, Cu catalyst, K3PO4, sulfur 60-85 Broad functional group tolerance Requires metal catalyst, longer times
Molten sulfur cyclization Precursor + molten sulfur, 220 °C ~75 Simple reagents High temperature, handling sulfur

Chemical Reactions Analysis

Key Synthetic Pathways (Inferred from Related Compounds)

  • Dithiazolylidene Intermediate Approach

    • A plausible route involves the reaction of a dithiazolylidene precursor (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives) with amines (e.g., diethylamine) followed by sulfuric acid treatment .

    • Example:
      Reaction : (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine + Et₂NH → Intermediate → concd H₂SO₄ → Dithiazine/Trithiazepine derivatives .

      • While this method targets fused dithiazines, analogous conditions could guide the synthesis of simpler dithiole derivatives.

  • Copper-Catalyzed Cycloaddition

    • For dithiolethiones, copper-catalyzed reactions with propargylamines and elemental sulfur under aerobic conditions have been reported .

    • Adaptation for nitrile-containing derivatives may involve similar oxidative dehydrogenation steps.

  • Alkylation/Acylation of Functionalized Dithioles

    • Acylation of amino- or thioxo-substituted dithioles can proceed via S-acyl intermediates .

    • Example:
      Reaction : 5-amino-3-thioxo-1,2-dithiole derivatives + acylating agents → N-acyl products .

Thioxo Group (C=S)

  • Nucleophilic Attack : The thioxo group can undergo alkylation or acylation. For example, S-alkylation of thioxo-dithioles with methyl iodide forms methylthio derivatives .

  • Tautomerism : Potential equilibrium between thioxo and thiol forms under certain conditions.

Nitrile Group (C≡N)

  • Hydrolysis : Conversion to amides or carboxylic acids under acidic/basic conditions.

  • Substitution : Participation in nucleophilic aromatic substitution (if activated) or cycloaddition reactions.

Dithiole Core

  • Electrophilic Substitution : Positions adjacent to sulfur atoms may undergo electrophilic attack.

  • Coordination : Potential for metal complexation via sulfur centers .

Thermolytic Rearrangements

  • Dithiazoles can undergo thermolysis to form trithiazepines via sulfur transfer .

    • Example:
      Reaction : 1,3-dimethylpyrazolo-dithiazine → Trithiazepine + S₈ .

    • This suggests potential for analogous rearrangements in dithiole derivatives under thermal stress.

Disulfide Intermediates

  • In some syntheses, disulfide intermediates (e.g., (diethylamino)disulfanyl-acetonitrile) form before cyclization .

    • Mechanism : Thiophilic attack on sulfur atoms may initiate cyclization.

Oxidative Dehydrogenation

  • Copper-catalyzed oxidative dehydrogenation of propargylamines with sulfur can form dithiolethiones .

    • Steps :

      • Propargylamine → Oxidative dehydrogenation.

      • Nucleophilic sulfur addition.

      • Cyclization to dithiole ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

The compound exhibits significant pharmacological activities, including:

  • Antitumor Activity : Analogous compounds in the dithiole family have shown promising results in inhibiting tumor growth. For instance, 1,2-dithiole derivatives have been reported to possess antitumor properties through mechanisms that involve modulation of cellular signaling pathways and induction of apoptosis in cancer cells .
  • Antioxidant Properties : The antioxidant capacity of dithiole compounds is attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage and may contribute to their therapeutic effects against various diseases .
  • Chemotherapeutic Applications : Certain dithiole derivatives have been investigated for their potential as chemotherapeutic agents. Studies indicate that they can enhance the efficacy of existing chemotherapy drugs by targeting specific enzymes involved in drug metabolism .

Case Study: Inhibition of Enzymes

A notable case study involved the synthesis and testing of substituted 1,2-dithiole-3-ones as inhibitors of the bacterial enzyme FabH. These compounds demonstrated potent inhibitory effects with IC50 values as low as 0.16 μM, highlighting their potential as antibacterial agents .

Agricultural Applications

Pesticidal Properties

Research has indicated that dithiole compounds can serve as effective pesticides. Their mode of action typically involves disrupting metabolic processes in pests, leading to reduced viability and reproductive success. The application of such compounds could enhance crop protection strategies against various agricultural pests.

Cosmetic Formulations

Utilization in Skincare Products

3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo-, is also being explored for its potential use in cosmetic formulations due to its skin-beneficial properties:

  • Moisturizing Effects : The incorporation of dithiole derivatives into cosmetic products has been shown to improve skin hydration and texture. Experimental studies utilizing response surface methodology demonstrated significant improvements in sensory attributes when these compounds were included in formulations .
  • Stability Enhancers : Dithiole compounds can act as stabilizers for emulsions and other formulations, contributing to the overall longevity and effectiveness of cosmetic products.

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Results
Medicinal ChemistryAntitumor ActivityInduces apoptosis in cancer cells .
Antioxidant PropertiesScavenges free radicals .
Chemotherapeutic AgentsEnhances efficacy of chemotherapy drugs .
AgriculturalPesticidesDisrupts metabolic processes in pests.
CosmeticsSkin MoisturizersImproves hydration and texture .
Stability EnhancersIncreases formulation longevity .

Mechanism of Action

The mechanism of action of 3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- involves its ability to release hydrogen sulfide (H2S), a gaseous signaling molecule. H2S regulates various physiological functions, including cardiovascular, immune, and nervous system activities . The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural uniqueness of 3H-1,2-dithiole-4-carbonitrile, 5-methyl-3-thioxo- lies in its substitution pattern. Below is a comparative analysis with structurally related compounds:

Reactivity and Stability

  • Electrophilic Reactivity: The thioxo group in the target compound is susceptible to electrophilic attack, similar to 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylic acid derivatives.
  • Acylation vs. Alkylation: Unlike amino-substituted dithioles (e.g., ), which form S-acyl intermediates during acylation, the carbonitrile derivative may favor direct substitution at sulfur due to reduced amine-mediated pathways .

Physicochemical Properties

  • Solubility : The carbonitrile group may reduce solubility in polar solvents compared to carboxylic acid derivatives (e.g., compound 7 in ) .

Biological Activity

3H-1,2-Dithiole-4-carbonitrile, 5-methyl-3-thioxo- (CAS Number: 24045-79-2) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C₅H₃NS₃
  • Molecular Weight: 173.279 g/mol
  • CAS Registry Number: 24045-79-2

The biological activity of 3H-1,2-Dithiole-4-carbonitrile is primarily attributed to its ability to act as a hydrogen sulfide (H₂S) donor. H₂S is known for its role in various physiological processes, including:

  • Antioxidant Defense: H₂S can modulate oxidative stress by reducing reactive oxygen species (ROS) and enhancing antioxidant enzyme activity.
  • Cell Signaling: It participates in cellular signaling pathways that regulate inflammation and apoptosis.
  • Cytoprotection: H₂S has been shown to protect cells from damage during ischemia-reperfusion injury.

Anticancer Properties

Research indicates that compounds similar to 3H-1,2-Dithiole have demonstrated anticancer effects by inhibiting mutagenesis and tumor growth. For instance, studies have shown that dithiole compounds can reduce the incidence of benzo[a]pyrene-induced mutagenesis in animal models, suggesting their potential as chemopreventive agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of dithiole compounds exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2020)Demonstrated that dithiole compounds can inhibit Type III secretion systems in pathogenic bacteria, suggesting a role in preventing bacterial virulence .
MDPI Review (2021)Discussed the role of H₂S donors in medicinal chemistry, highlighting the therapeutic benefits of compounds like 3H-1,2-Dithiole in modulating inflammation and oxidative stress .
Cytotoxicity AssessmentIn vitro assays showed that dithiole derivatives exhibit moderate to significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Q & A

Basic Research Question

  • NMR : ¹H NMR (e.g., δ 2.77 for CH₂ in cyclopenta derivatives) and ¹³C NMR confirm substituent positions .
  • IR : Identifies functional groups (e.g., C≡N at ∼2200 cm⁻¹, C=S at ∼1050 cm⁻¹).
  • XRD : Resolves crystal packing and bond angles, as seen in cyclopenta[c][1,2]dithiole derivatives .
  • GCMS : Validates purity (96–99%) post-purification .

How do structural modifications impact the biological activity of dithiolethione derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) studies compare:

  • Electron-withdrawing groups (e.g., -CN, -COOH): Enhance electrophilicity, boosting antioxidant activity.
  • Substituent position : 5-Methyl derivatives show higher phase II enzyme induction than 4-methyl analogs due to steric effects on target binding .
  • Ring fusion : Cyclopenta/c-penta derivatives exhibit improved bioavailability vs. non-fused analogs.

How should researchers resolve contradictions in reported reactivity data for dithiolethiones?

Advanced Research Question
Contradictions (e.g., divergent acylation outcomes) are addressed by:

  • Controlled replication : Standardize solvent (THF vs. DMF), temperature, and catalyst conditions.
  • Mechanistic probes : Use isotopic labeling (e.g., ³⁴S) to track reaction pathways.
  • Cross-validation : Combine experimental data (NMR kinetics) with computational simulations (DFT) to identify dominant pathways .

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